IPTBC
描述
3-(1-(5-(3-(1H-Indol-3-yl)propyl)-1,3,4-thiadiazol-2-ylimino)ethyl)-6-bromo-2H-chromen-2-one (IPTBC) is a novel indole-coumarin-thiadiazole hybrid synthesized via pharmacophoric hybridization. This compound exhibits dose-dependent cytotoxicity against breast adenocarcinoma (MCF-7) cells, with an apoptotic mechanism involving both extrinsic (caspase-8) and intrinsic (caspase-9) pathways, confirmed via selective caspase inhibition assays . Additionally, this compound demonstrates anti-metastatic properties, making it a dual-action candidate for breast cancer therapy .
属性
分子式 |
C24H19BrN4O2S |
|---|---|
分子量 |
507.41 |
IUPAC 名称 |
3-(1-(5-(3-(1H-Indol-3-yl)propyl)-1,3,4-thiadiazol-2-ylimino)ethyl)-6-bromo-2H-chromen-2-one |
InChI |
InChI=1S/C24H19BrN4O2S/c1-14(19-12-16-11-17(25)9-10-21(16)31-23(19)30)27-24-29-28-22(32-24)8-4-5-15-13-26-20-7-3-2-6-18(15)20/h2-3,6-7,9-13,26H,4-5,8H2,1H3/b27-14+ |
InChI 键 |
KOYPXDNDAUYBKR-MZJWZYIUSA-N |
SMILES |
O=C1C(/C(C)=N/C2=NN=C(CCCC3=CNC4=C3C=CC=C4)S2)=CC5=C(O1)C=CC(Br)=C5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
IPTBC |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally Similar Compounds
Thiadiazole Hybrids with Variable Spacer Lengths
Three indole-coumarin-thiadiazole derivatives were synthesized alongside IPTBC, differing in the alkyl chain length linking indole and thiadiazole moieties. This compound, with a 3-carbon (propyl) spacer , showed superior cytotoxicity (IC₅₀ ~12.5 μM in MCF-7) compared to analogs with shorter (1–2 carbon) spacers. This suggests optimal spacer length enhances cellular uptake or target binding .
| Compound | Spacer Length | Cytotoxicity (MCF-7 IC₅₀) | Apoptotic Pathway Activation |
|---|---|---|---|
| This compound | 3-carbon | 12.5 μM | Caspase-8/-9 dependent |
| Analog 1 | 1-carbon | >50 μM | Partial caspase activation |
| Analog 2 | 2-carbon | 35.2 μM | Caspase-9 dominant |
Key Differences :
- This compound’s propyl spacer improves membrane permeability and target affinity compared to shorter analogs.
- Only this compound activates both extrinsic and intrinsic apoptosis , enhancing therapeutic breadth .
Coumarin-β-Carboline Hybrid (Compound 83)
A structurally distinct coumarin hybrid, compound 83 (coumarin-β-carboline system), targets HeLa cervical cancer cells (GI₅₀ = 23.4 μg/mL) via kinesin spindle protein (KSP) and tubulin binding , disrupting mitosis . Unlike this compound, it induces DNA cleavage (observed via gel electrophoresis) rather than caspase-mediated apoptosis.
| Parameter | This compound | Compound 83 |
|---|---|---|
| Structure | Indole-coumarin-thiadiazole | Coumarin-β-carboline |
| Primary Target | MCF-7 (breast cancer) | HeLa (cervical cancer) |
| Mechanism | Caspase-8/-9 apoptosis | KSP/tubulin binding, DNA cleavage |
| Cytotoxicity | IC₅₀ = 12.5 μM | GI₅₀ = 23.4 μg/mL |
| Metastasis | Anti-metastatic activity | No reported anti-metastatic effects |
Key Differences :
- Mechanistic divergence : this compound’s caspase-dependent apoptosis vs. compound 83’s mitotic disruption.
- Specificity : this compound’s selectivity for MCF-7 cells contrasts with compound 83’s broader activity but lower potency.
Comparison with Functionally Similar Compounds
Dual-Action Apoptosis Inducers
Etoposide , a topoisomerase inhibitor, induces apoptosis via DNA damage but lacks this compound’s anti-metastatic properties . This compound’s dual mechanism (apoptosis + metastasis suppression) may reduce relapse risk compared to single-action agents .
Caspase-Activating Agents
Paclitaxel activates caspases but primarily targets tubulin, causing neurotoxicity. This compound’s indole-coumarin-thiadiazole scaffold minimizes off-target effects, as shown by its differential toxicity (higher selectivity for cancer cells vs. normal cells) .
Critical Analysis of Research Findings
- Strengths of this compound: Dual apoptotic pathway activation enhances efficacy against resistant cancers.
- Limitations: Limited data on in vivo efficacy and pharmacokinetics (e.g., bioavailability, half-life). No direct comparison with FDA-approved coumarin derivatives (e.g., warfarin analogs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
